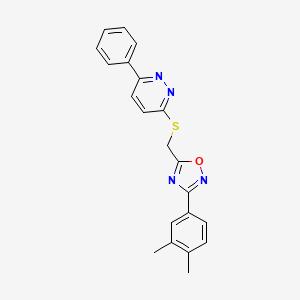

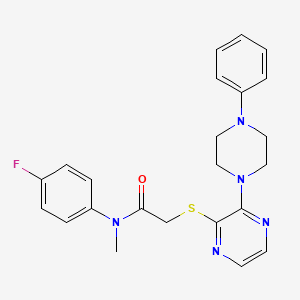

![molecular formula C17H16N2OS2 B3012924 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898459-23-9](/img/structure/B3012924.png)

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” is a complex organic molecule that contains a benzamide group and a benzo[d]thiazole group. These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzamide and benzo[d]thiazole rings. These rings often participate in pi stacking interactions, which could influence the compound’s properties .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the thiazole ring is susceptible to electrophilic and nucleophilic substitution reactions .科学的研究の応用

Pesticidal Agents

Compounds derived from benzothiazole have been synthesized and evaluated for their potential as pesticidal agents. The bioassay results for these compounds, including derivatives of “3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide”, have shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . These findings suggest that such compounds can be considered as new insecticidal/acaricidal leading structures for further investigation.

Anti-Microbial and Anti-Biofilm Activity

A derivative of benzothiazole has demonstrated significant anti-microbial and anti-biofilm activities. It has shown effectiveness against drug-resistant strains of Staphylococcus aureus, disrupting aggregates and clearing preformed planktonic biofilms . This indicates the potential of benzothiazole derivatives, including “3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide”, in the treatment of infections caused by resistant bacteria.

Anti-Mycobacterial Agents

Research into novel anti-mycobacterial agents has highlighted the importance of benzothiazole derivatives. These compounds have been designed and synthesized with the aim of combating mycobacterial infections, which include tuberculosis . The structural features of benzothiazole derivatives make them promising candidates for the development of new anti-mycobacterial drugs.

Antibacterial Agents

Benzothiazole derivatives have been synthesized and evaluated as antibacterial agents. They have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting promising activity against Staphylococcus aureus . This suggests that “3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” could be a potential candidate for developing new antibacterial drugs.

Antimicrobial and Antioxidant Studies

Aminothiazole-linked metal chelates, which include benzothiazole derivatives, have been synthesized and studied for their antimicrobial and antioxidant properties. These studies have shown that such compounds can act strongly against various microbial species and also possess antioxidant activities . This highlights the dual role of benzothiazole derivatives as both antimicrobial and antioxidant agents.

Chemical Synthesis and Reactions

Benzothiazole derivatives are important in chemical synthesis, particularly in reactions at the benzylic position. They typically react via SN2 or SN1 pathways, depending on the substitution pattern, and are used in the synthesis of various organic compounds . This chemical reactivity is crucial for the development of new materials and drugs.

将来の方向性

特性

IUPAC Name |

3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)22-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROZEDYVCZKVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)